Stresgenin B

Description

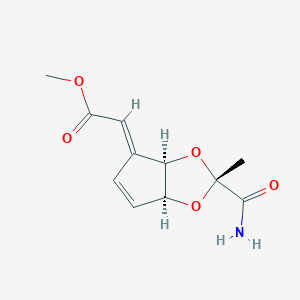

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

methyl (2E)-2-[(2R,3aR,6aS)-2-carbamoyl-2-methyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ylidene]acetate |

InChI |

InChI=1S/C11H13NO5/c1-11(10(12)14)16-7-4-3-6(9(7)17-11)5-8(13)15-2/h3-5,7,9H,1-2H3,(H2,12,14)/b6-5+/t7-,9+,11+/m0/s1 |

InChI Key |

CARRZAASGLNADG-OTTCUZNQSA-N |

Isomeric SMILES |

C[C@]1(O[C@H]2C=C/C(=C\C(=O)OC)/[C@H]2O1)C(=O)N |

Canonical SMILES |

CC1(OC2C=CC(=CC(=O)OC)C2O1)C(=O)N |

Synonyms |

stresgenin B |

Origin of Product |

United States |

Isolation, Characterization, and Structural Reassessment of Stresgenin B

Computational Approaches to Structural Elucidation of Stresgenin B

Following the synthesis of the originally proposed structure of this compound and the subsequent realization that its spectroscopic data did not match that of the natural product, researchers turned to computational methods to propose alternative structures. pitt.edunsf.gov This approach became necessary due to the lack of detailed 2D NMR data and an authentic sample of the natural product for direct comparison. pitt.edu

A key computational tool employed in the structural elucidation of this compound was Density Functional Theory (DFT). pitt.edunih.gov This method was used to predict the proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) spectra for a range of plausible candidate structures. pitt.edu By calculating the theoretical NMR chemical shifts for various potential isomers, researchers could then compare these predictions with the experimental data obtained from the isolated natural product. redalyc.orgajol.info The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. redalyc.org The selection of the appropriate functional and basis set, such as B3LYP with a 6-31G* or higher basis set, is crucial for the accuracy of these predictions. redalyc.orgajol.info

The core of the computational strategy rested on a meticulous comparison between the DFT-calculated NMR data for various proposed structures and the experimentally obtained spectra of natural this compound. nsf.gov Significant discrepancies were observed between the experimental data and the data for the initially proposed structure, particularly in the ¹³C NMR spectrum. For instance, differences in chemical shifts for certain carbon atoms ranged from 4.5 to 26.0 ppm, which could not be explained by simple stereochemical differences. Furthermore, the coupling constant for the olefinic protons in the originally reported structure was 9.7 Hz, whereas synthetic and computational models for similar cyclopentene (B43876) systems suggested a value closer to 5.0-6.0 Hz. nsf.gov This comparative analysis allowed researchers to systematically eliminate incorrect structural candidates and identify a new, more plausible structure for this compound. pitt.edunsf.gov

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction (1H and 13C NMR)

Definitive Structural Revision of this compound via Total Synthesis and X-ray Crystallography

While computational methods provided strong evidence for a revised structure, definitive proof required the unambiguous determination of the molecule's three-dimensional arrangement through total synthesis and X-ray crystallography. pitt.eduacs.orgthieme-connect.comthieme-connect.com

The first total synthesis of the structure initially assigned to this compound was a critical step in its structural reassessment. nsf.govnih.govacs.org Upon completion of the synthesis, it became evident that the spectroscopic data of the synthetic compound did not match that of the natural product isolated in 1999. pitt.edu This mismatch confirmed that the originally proposed structure was incorrect and required revision. pitt.eduacs.org The synthesis itself was a challenging endeavor, featuring key steps such as a diastereoselective cyanation to form a synthetically difficult α-amido dioxolane and a late-stage olefination to install an exocyclic α,β-unsaturated ester. nih.govacs.org

With computational methods pointing towards a new potential structure, the next step was to validate this hypothesis through chemical synthesis. pitt.edu By synthesizing the newly proposed candidate structure, researchers could then directly compare its spectroscopic properties with those of the natural isolate. A successful match would provide strong confirmation of the revised structure. The synthesis of various candidate structures allows for a direct comparison of their experimental NMR data with the original data, ultimately leading to the correct structural assignment. pitt.edu

The structural revision of this compound led to the proposal of an unprecedented and unusual molecular architecture. pitt.edu Computational investigations suggested a plausible structure featuring a 6/5 bicyclic scaffold, which consists of a 1,3-cyclohexadiene (B119728) ring fused to a dioxolane ring. pitt.edu This novel framework highlights the structural diversity found in natural products and presents new challenges and opportunities for synthetic chemistry. The final validation of this unique scaffold relies on its successful total synthesis and characterization. pitt.edu

Synthetic Strategies and Methodological Advancements for Stresgenin B and Analogs

Retrosynthetic Analysis of Stresgenin B and Related Derivatives

The initial retrosynthetic analysis for the proposed structure of this compound was devised to address its most complex features strategically. acs.org Synthetic chemists, after preliminary studies revealed the instability of certain intermediates, designed a strategy that postponed the formation of the reactive cyclopentenone ring to a late stage. nsf.gov

The core strategy involved two key disconnections as depicted in the retrosynthetic scheme:

The exocyclic α,β-unsaturated ester was envisioned to arise from a Meyer-Schuster rearrangement of a corresponding propargylic alcohol intermediate. nsf.govacs.org This approach circumvents the difficulties associated with traditional olefination methods for such a sterically hindered system. nsf.gov

The primary amide functionality within the unique α-amido dioxolane was traced back to a more stable precursor, an unstable cyanoketal. nsf.govacs.org This cyanoketal, in turn, could be formed through a stereoselective cyanation reaction. acs.org

This retrosynthetic plan hinged on the ability to control the stereochemistry at the fully substituted carbon of the dioxolane ring. The strategy proposed achieving this control through a neighboring group-directed cyanation of an oxocarbenium intermediate, which would be generated from a protected precursor derived from D-ribose. acs.orgacs.org

| Retrosynthetic Disconnection | Target Functionality | Precursor Structure | Key Transformation |

| 1 | Exocyclic α,β-unsaturated ester | Propargylic alcohol | Meyer–Schuster rearrangement |

| 2 | Primary amide | Unstable cyanoketal (4) | Palladium-catalyzed hydration |

| 3 | Cyanoketal (4) | Oxocarbenium intermediate (6) | Diastereoselective cyanation |

Total Synthesis Approaches to the Reported Structure of this compound

The first total synthesis of the reported structure of this compound was a landmark achievement that provided a definitive answer to its structural accuracy. nsf.govnih.gov The synthesis commenced from commercially available D-ribose, establishing a chiral pool approach to unambiguously determine the absolute stereochemistry. acs.org

The successful synthesis of the reported structure of this compound was underpinned by the strategic implementation of several modern synthetic methodologies. These key reactions were crucial for constructing the complex architecture of the molecule, particularly the stereochemically rich dioxolane ring and the exocyclic olefin. nih.govacs.org

A pivotal step in the synthesis was the stereocontrolled installation of the nitrile group, the precursor to the final amide. nih.govacs.org This was accomplished via a diastereoselective cyanation of a cyclic oxocarbenium ion. acs.org The stereochemical outcome of this reaction was decisively controlled by the participation of a neighboring benzyloxy group at the C-3 position. acs.orgacs.org

The reaction involves the treatment of an orthoester with trimethylsilyl (B98337) cyanide (TMSCN) and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). thieme-connect.com The orthoester generates a cyclic oxocarbenium intermediate in situ. The neighboring benzyloxy group is thought to stabilize one face of the planar oxocarbenium ion, directing the incoming cyanide nucleophile to the opposite face. acs.orgacs.org This neighboring-group participation was essential for establishing the correct relative stereochemistry of the α-amido dioxolane core, yielding the desired cyanoketal with high diastereoselectivity. acs.orgthieme-connect.com Computational studies supported this stereochemical model, indicating a lower energy transition state for the desired pathway due to favorable electrostatic and steric interactions. nsf.govacs.org

| Reactant | Reagents | Product | Key Feature |

| Orthoester (D) | TMSCN, BF₃·OEt₂ | Cyanoketal (E) | Neighboring-group controlled diastereoselectivity |

The conversion of the synthetically installed nitrile group into the primary amide functionality presented its own set of challenges, particularly due to the instability of the cyanoketal substrate. nsf.govnih.gov Direct hydration under harsh acidic or basic conditions was not feasible. The solution was found in a mild, palladium-catalyzed transfer hydration reaction. nih.govnii.ac.jp

This method utilizes a palladium catalyst, such as palladium(II) acetate, to facilitate the hydration of the nitrile using a water surrogate. thieme-connect.comnii.ac.jp This transformation proceeds under neutral or mild conditions, preserving the sensitive functional groups present in the complex molecule. nii.ac.jpfrontiersin.org The reaction effectively converted the unstable cyanoketal into the corresponding primary amide in good yield, a crucial step toward the final stages of the synthesis. nih.govthieme-connect.com This application highlighted the utility of palladium-catalyzed transfer hydration for complex and sensitive substrates in total synthesis. nii.ac.jp

| Substrate | Catalyst System | Product | Advantage |

| Cyanoketal (E) | Pd(OAc)₂ | Primary Amide | Mild conditions, suitable for unstable substrates |

Formation of the exocyclic α,β-unsaturated ester moiety was achieved through a late-stage Meyer–Schuster rearrangement. nsf.govnih.gov This classic reaction, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds, was modernized through the use of a gold catalyst. researchgate.netucl.ac.uk Gold catalysts are known for their high affinity for alkynes (alkynophilicity) and can promote the rearrangement under mild conditions. ucl.ac.uknih.gov

In the synthesis of this compound, a propargylic alcohol intermediate was subjected to a gold(I) catalyst. researchgate.net The reaction proceeded smoothly to furnish a mixture of the desired E- and Z-isomers of the α,β-unsaturated ester. nsf.gov This step elegantly installed the exocyclic double bond, a structural feature that had proven inaccessible via more traditional olefination strategies. nsf.govacs.org

| Reaction | Substrate | Catalyst | Product |

| Meyer–Schuster Rearrangement | Propargylic alcohol (2) | Au(I) catalyst | α,β-unsaturated ester (1a/1b) |

As an alternative and more direct route to the exocyclic olefin, a cerium-mediated Peterson olefination was also successfully developed. nsf.govnih.gov This method provided a convergent approach, directly converting the cyclopentenone intermediate into the final α,β-unsaturated ester. nsf.gov

The reaction involved the treatment of the ketone (3) with an organocerium reagent. nsf.govthieme-connect.com This approach is a variation of the classic Peterson olefination, which typically uses silicon-based reagents. The use of cerium proved effective for this specific substrate, directly affording a mixture of the E- and Z-isomers of the target compound in a respectable, albeit unoptimized, yield. nsf.gov This represented a novel application of a direct olefination using an organocerium enolate. nsf.gov

| Reaction | Substrate | Key Reagent | Product |

| Peterson Olefination | Ketone (3) | Organocerium reagent | α,β-unsaturated ester (1a/1b) |

Key Reaction Steps and Stereochemical Control

Pummerer Rearrangement in Alternative Synthetic Routes

The Pummerer rearrangement, a classic reaction in organic chemistry that transforms sulfoxides into α-acyloxy thioethers, has been explored as a key step in alternative synthetic strategies for this compound. wikipedia.org This reaction typically involves the acylation of the sulfoxide (B87167) followed by an elimination to form a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.org

In one of the investigated synthetic routes toward this compound, the Pummerer rearrangement was a pivotal reaction. pitt.edu However, this particular pathway ultimately led to the formation of an undesired diastereomer of the target molecule. pitt.edu The initial strategy involved using (phenylthio)acetones to construct the dioxolane ring, a core structural feature of this compound. nsf.gov While reaction conditions were optimized to achieve a good diastereomeric ratio, this route did not yield the naturally occurring stereoisomer. nsf.gov

The application of the Pummerer rearrangement in the synthesis of complex natural products is well-documented and offers a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nsf.gov The electrophilic thial intermediate generated during the rearrangement can be intercepted by various nucleophiles. wikipedia.org In the context of this compound synthesis, this reactivity was envisioned to construct the intricate α-amido dioxolane moiety. pitt.edunsf.gov Despite its potential, the stereochemical outcome of the Pummerer rearrangement in this specific synthetic approach proved to be a significant hurdle, necessitating the exploration of other synthetic strategies to achieve the desired stereochemistry of this compound. pitt.edu

Overcoming Synthetic Challenges in Stereochemistry and Functional Group Compatibility

The total synthesis of this compound is fraught with significant challenges, primarily concerning the control of stereochemistry and ensuring compatibility among various sensitive functional groups. The molecule's structure features a densely functionalized core, including a rare and synthetically challenging α-amido dioxolane. nsf.govnih.gov

A major stereochemical hurdle lies in the construction of the fully substituted α-amidoketal. pitt.edu Initial attempts to form the dioxolane ring via direct condensation of α-ketoamides or α-ketoesters were unsuccessful and lacked stereoselectivity. nsf.gov An alternative first-generation route employing a Pummerer rearrangement also resulted in the incorrect diastereomer. The successful second-generation synthesis overcame this by employing a neighboring-group directed diastereoselective cyanation of an oxocarbenium intermediate. pitt.edunsf.gov This key step allowed for the stereoselective installation of the nitrile group, which was later converted to the primary amide. nsf.gov The stereochemical control is attributed to the stabilizing electrostatic interaction between the benzyl (B1604629) ether and the oxocarbenium ion in the transition state, a model reminiscent of work by Woerpel and colleagues on nucleophilic additions to oxocarbeniums. nsf.gov

Functional group compatibility presented another layer of complexity. The presence of multiple reactive sites required careful planning of the synthetic sequence and the choice of reagents. For instance, the conversion of the stable cyanoketal to the primary amide was challenging. nsf.gov A palladium-catalyzed hydration of the unstable nitrile was successfully implemented. nih.govnii.ac.jp Furthermore, late-stage installation of the exocyclic α,β-unsaturated ester was problematic using traditional olefination methods. nsf.gov This was ultimately achieved through either a gold-catalyzed Meyer-Schuster rearrangement or a cerium-mediated Peterson olefination. nsf.govnih.gov Debenzylation to reveal a key allylic alcohol also proved difficult, with many standard conditions leading to degradation or poor yields; a solution was found using a combination of BF₃·OEt₂ and EtSH. nsf.gov

Development of Synthetic Analogs and Derivatives of this compound

The development of synthetic analogs of this compound is guided by the goal of creating more potent and selective inhibitors of heat shock protein (HSP) expression. The initial total synthesis provided a platform for designing such analogs. A key principle in the design of these new molecules is the systematic modification of the core structure of this compound to probe structure-activity relationships (SAR).

One area of focus for modification is the exocyclic α,β-unsaturated ester moiety, which is a potential site for interaction with biological targets. pitt.edu Another key feature is the unique α-amido dioxolane system, where variations in the amide substituent or the dioxolane ring itself could modulate activity and selectivity. nsf.gov The cyclopentene (B43876) ring also offers opportunities for structural diversification. nsf.gov

Computational methods, such as Density Functional Theory (DFT) calculations, which were instrumental in elucidating the correct structure of this compound, can also be employed in the rational design of new analogs. pitt.edu These methods can predict the conformational preferences and electronic properties of designed molecules, helping to prioritize synthetic targets. Furthermore, understanding the mode of action of this compound and comparing it to other HSP inhibitors like quercetin (B1663063) can provide valuable insights for designing novel structures with improved therapeutic potential. mdpi.com

The synthetic methodologies developed for the total synthesis of this compound provide a robust toolkit for the creation of novel analogs. The successful strategies for stereocontrolled formation of the α-amido dioxolane and the installation of the exocyclic olefin are directly applicable to the synthesis of derivatives with modified functionalities. nsf.gov

For instance, the diastereoselective cyanation of the oxocarbenium intermediate can be adapted to introduce different nucleophiles, leading to analogs with varied substituents at this position. nsf.gov The late-stage functionalization reactions, such as the Meyer-Schuster rearrangement and Peterson olefination, allow for the introduction of diverse ester groups on the exocyclic double bond. nsf.govnih.gov

Furthermore, the intermediates generated during the total synthesis can serve as starting points for the preparation of analogs. For example, the allylic alcohol intermediate formed after debenzylation could be functionalized in various ways before proceeding with the ring-closing metathesis to form the cyclopentene core. nsf.gov The development of new synthetic methods, such as visible-light-mediated C-H functionalization of ethers, as explored in related research, could also be applied to the synthesis of this compound analogs, offering new avenues for structural diversification. pitt.edu

Design Principles for Structural Modification and Exploration

Future Prospects in Synthetic Chemistry of this compound

The future of synthetic chemistry related to this compound is poised for significant advancements, driven by the need to unambiguously determine its correct structure and to develop potent analogs for therapeutic applications. The initial total synthesis, while a landmark achievement, concluded that the originally reported structure was incorrect. nsf.govnih.gov A primary future direction will therefore be the synthesis of plausible alternative structures and their comparison with the natural product to definitively establish its constitution and stereochemistry. This will likely involve the application of advanced computational methods to predict spectroscopic data for candidate structures. pitt.edu

Further exploration of novel synthetic strategies will be crucial. While the diastereoselective cyanation proved successful, the development of even more efficient and scalable routes to the core structure remains a key objective. nsf.gov This could involve the discovery of new catalysts or reaction pathways that can construct the challenging α-amido dioxolane with high stereocontrol. Advances in areas like photoredox catalysis or enzymatic reactions could offer new tools for the synthesis of this compound and its derivatives.

The synthesis of a diverse library of this compound analogs represents another significant future prospect. By systematically modifying the peripheral functional groups and the core scaffold, chemists can probe the structure-activity relationship and identify key pharmacophoric features. This will be essential for developing analogs with improved potency, selectivity, and pharmacokinetic properties as potential inhibitors of heat shock protein expression. The insights gained from these studies could lead to the development of new therapeutic agents for diseases such as cancer. mdpi.comijbs.comnih.gov

Molecular and Cellular Mechanisms of Action of Stresgenin B Excluding Human Clinical Data

Inhibition of Heat Shock Protein (HSP) Gene Expression

Stresgenin B has demonstrated the ability to inhibit the expression of several key heat shock protein genes. ijbs.compitt.edu This inhibitory action is central to its biological activity and has been observed in various cellular models.

Specific Suppression of Heat-Induced HSP70, HSP90, and HSP110 Synthesis

Research has shown that this compound specifically suppresses the heat-induced synthesis of major heat shock proteins, including HSP70, HSP90, and HSP110. ijbs.comresearchgate.netpitt.edu In Chinese hamster ovary (CHO) cells, the compound was found to inhibit the heat-induced synthesis of hsp72/73, hsp90, and hsp110. researchgate.net This suppression of HSP synthesis consequently hinders the cell's ability to develop thermotolerance. researchgate.net The inhibitory effect of this compound on HSP gene expression has been shown to be more potent than that of quercetin (B1663063), another known inhibitor. nih.gov

Modulation of Heat Shock Response (HSR) Pathways in Cellular Models

This compound modulates the heat shock response pathway at the transcriptional level. ijbs.compitt.edu Studies utilizing a luciferase reporter gene under the control of the human hsp70B promoter in CHO cells demonstrated that this compound inhibits heat-induced reporter gene expression. researchgate.net This inhibition was effective even when the cells were exposed to the compound only during the heat stress treatment, highlighting its direct impact on the HSR signaling cascade. researchgate.net The heat shock response is a highly conserved cellular process that involves the activation of Heat Shock Factor 1 (HSF1), which in turn drives the transcription of HSP genes. nih.gov By inhibiting HSP gene expression, this compound interferes with this crucial pro-survival pathway. pitt.edu

Interaction with Heat Shock Factor 1 (HSF1) Pathway

The primary molecular target of this compound's inhibitory action on HSP gene expression lies within the Heat Shock Factor 1 (HSF1) pathway. ijbs.commit.edunih.gov HSF1 is the master transcriptional regulator of the heat shock response. nih.govaacrjournals.org

Impact on HSF1-Mediated Transcriptional Activity

This compound has been shown to inhibit HSF1-mediated transcriptional activity. mit.edu This is evidenced by its ability to suppress the expression of reporter genes driven by HSP promoters, which are directly regulated by HSF1. researchgate.net The compound's capacity to inhibit heat-induced HSP synthesis points to an interference with the transcriptional activation function of HSF1. mit.edupitt.edu

Lack of Inhibition of HSF1 Phosphorylation, Trimerization, or DNA Binding

While this compound inhibits the transcriptional output of HSF1, it is noteworthy that its mechanism does not appear to involve the inhibition of several key upstream activation steps of HSF1. mit.edu In contrast to some other HSF1 inhibitors, this compound's mode of action does not seem to prevent the phosphorylation, trimerization, or DNA binding of HSF1. mit.edu This suggests a more nuanced interaction with the HSF1 pathway, downstream of these initial activation events.

Uncharacterized or Unknown Proximal Target/Mode of Action related to HSF1 beyond Gene Expression

The precise molecular target and the exact mode of action of this compound within the HSF1 pathway remain uncharacterized. mit.edunih.govaacrjournals.orgmdpi.com While it is clear that this compound inhibits HSF1-mediated gene expression, the direct protein it binds to and the specific mechanistic step it disrupts are still unknown. mit.eduaacrjournals.org This presents an area of active investigation, with the potential to uncover novel regulatory nodes within the heat shock response.

Table 1: Effects of this compound on HSPs and HSF1 Pathway

| Feature | Observation | References |

| HSP Gene Expression | Inhibits heat-induced expression of HSP70, HSP90, and HSP110. | ijbs.comresearchgate.netpitt.edu |

| HSF1 Transcriptional Activity | Inhibits HSF1-mediated transcriptional activity. | mit.eduresearchgate.net |

| HSF1 Activation Steps | Does not inhibit HSF1 phosphorylation, trimerization, or DNA binding. | mit.edu |

| Proximal Target | Uncharacterized. | mit.edunih.govaacrjournals.orgmdpi.com |

Table 2: Investigated Cellular Models and Effects

| Cellular Model | Effect of this compound | References |

| Chinese hamster ovary (CHO) cells | Inhibited heat-induced luciferase reporter-gene expression directed by the human hsp70B promoter. | researchgate.net |

| Chinese hamster ovary (CHO) cells | Inhibited heat-induced syntheses of hsp72/73, hsp90, and hsp110. | researchgate.net |

| Various neoplastic cell lines | Showed moderate cytotoxic activities. | researchgate.netnih.govnih.gov |

Cellular Effects in Neoplastic Cell Lines (in vitro)

This compound has demonstrated notable activity in cancer cell lines, primarily through its cytotoxic effects and its ability to interfere with cellular stress responses.

Moderately Cytotoxic Activities at Micromolar Concentrations

Research has shown that this compound exhibits moderate cytotoxic activity against a variety of neoplastic cell lines, with IC50 values—the concentration required to inhibit the growth of 50% of cells—falling within the micromolar range. researchgate.netnih.govmdpi.com Specifically, the IC50 values have been reported to be between 2.6 and 19.5 μM. nsf.gov This level of potency, while not exceptionally high, has established this compound as a molecule of interest for further investigation and as a potential scaffold for the development of more potent anticancer analogs. It has been noted that this compound is 4.9 times more potent than quercetin, another natural compound known to inhibit HSP gene expression. mdpi.comnih.gov

| Cell Line Information |

| Cytotoxicity Profile of this compound |

| IC50 Range: |

| Potency Comparison: |

Suppression of Thermotolerance Acquisition in Cultured Cells (e.g., Chinese Hamster Ovary cells)

A key mechanism of this compound is its ability to inhibit the synthesis of heat shock proteins (HSPs), which are crucial for cell survival under stress conditions. nsf.gov In particular, this compound has been shown to inhibit the heat-induced gene expression of the human HSP70B promoter in Chinese hamster ovary (CHO) cells, with an IC50 of 7.0 μM. researchgate.netnsf.gov This inhibition of HSP synthesis, including hsp72/73, hsp90, and hsp110, leads to the suppression of thermotolerance acquisition in these cells. researchgate.net This effect was observed even when the cells were only exposed to this compound during the period of heat stress. researchgate.netnih.gov The ability to block the heat shock response suggests a potential therapeutic strategy to bypass the protective mechanisms that cancer cells often utilize to survive treatments like chemotherapy and radiation. nsf.gov

| Cell Line | Effect of this compound |

| Chinese Hamster Ovary (CHO) Cells | Inhibited heat-induced HSP70B promoter gene expression (IC50 = 7.0 µM) researchgate.netnsf.gov |

| Chinese Hamster Ovary (CHO) Cells | Suppressed acquisition of thermotolerance researchgate.net |

| General | Inhibited heat-induced synthesis of hsp72/73, hsp90, and hsp110 researchgate.net |

Antibacterial Activity of this compound

In addition to its effects on cancer cells, this compound has also demonstrated antibacterial properties.

Inhibition of Gram-Positive Bacteria (Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus)

Studies have revealed that this compound is active against several Gram-positive bacteria. researchgate.netnih.gov Specifically, it has shown inhibitory effects against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. researchgate.netnih.gov This indicates a spectrum of activity that is targeted towards this class of bacteria.

Investigation into Underlying Antibacterial Mechanisms (if available from non-human studies)

Currently, detailed information from non-human studies on the specific underlying antibacterial mechanisms of this compound is not widely available in the reviewed literature. Further research is needed to elucidate how this compound exerts its inhibitory effects on Gram-positive bacteria.

Biosynthesis and Ecological Role of Stresgenin B

Origin as a Secondary Metabolite from Streptomyces

Stresgenin B is a naturally occurring compound isolated from the fermentation broth of the bacterial species Streptomyces sp. AS-9. mdpi.comnih.govnih.govmedicinacomplementar.com.brjst.go.jpasm.orgasm.org It is classified as a secondary metabolite, which are organic compounds produced by bacteria, fungi, or plants that are not directly involved in the normal growth, development, or reproduction of the organism. nih.gov Instead, these molecules often play a role in competition, defense, or other ecological interactions. The genus Streptomyces is particularly renowned for its ability to produce a vast array of bioactive secondary metabolites, including a majority of the antibiotics discovered to date. nih.govfrontiersin.org this compound was identified during screening for inhibitors of heat-induced heat shock protein (HSP) gene expression. nih.govjst.go.jp

Putative Biosynthetic Pathways and Precursors of this compound

The specific biosynthetic pathway for this compound within Streptomyces sp. AS-9 has not been elucidated in the available scientific literature. While the total chemical synthesis of the compound has been achieved, this laboratory process is distinct from the natural enzymatic route used by the microorganism. pitt.eduacs.orgnih.gov The biosynthesis of complex natural products in Streptomyces typically involves a series of precursor molecules derived from primary metabolism, which are then modified by dedicated enzymes.

The genes responsible for the biosynthesis of secondary metabolites in Streptomyces are typically organized into biosynthetic gene clusters (BGCs). nih.govmdpi.com A BGC contains all the necessary genes encoding for enzymes, regulatory proteins, and transport-related proteins required to produce a specific secondary metabolite. nih.gov

Despite the isolation of this compound from Streptomyces sp. AS-9, the specific biosynthetic gene cluster responsible for its production has not yet been identified or characterized. nih.govnih.gov Genome mining of various Streptomyces strains has revealed vast potential for producing diverse secondary metabolites, but a BGC for this compound remains cryptic. nih.govmdpi.com

Without the identification of the biosynthetic gene cluster, the specific enzymatic transformations and metabolic intermediates involved in the construction of the this compound scaffold remain unknown. Generally, the biosynthesis of such compounds involves enzymes like polyketide synthases (PKSs) or nonribosomal peptide synthetases (NRPSs), along with tailoring enzymes (e.g., oxidoreductases, transferases) that modify the core structure to yield the final product. nih.gov However, the specific enzymatic sequence for this compound is currently speculative.

Role of Specific Gene Clusters in Streptomyces sp. AS-9 (if identified)

Regulatory Mechanisms of this compound Production

The production of secondary metabolites in Streptomyces is tightly regulated by complex networks that respond to various environmental and physiological signals. While the specific regulatory mechanisms governing this compound biosynthesis have not been detailed, general principles of regulation in Streptomyces provide a framework for understanding its potential control.

Carbon catabolite repression (CCR) is a crucial global regulatory mechanism in Streptomyces that ensures the preferential use of rapidly metabolizable carbon sources, such as glucose. nih.govresearchgate.netmdpi.com The presence of high concentrations of these preferred carbon sources generally has a negative impact on the production of secondary metabolites. frontiersin.orgsci-hub.st This repression occurs because the expression of genes within the biosynthetic gene clusters for many secondary metabolites is inhibited when a rich and easily processed nutrient source is available. nih.govresearchgate.net The cell prioritizes primary metabolism for rapid growth over the energetically expensive production of secondary metabolites. mdpi.com It is therefore probable that the biosynthesis of this compound is also influenced by the type and concentration of carbon sources in the culture medium, with production likely being repressed by glucose or other readily available sugars. nih.govsci-hub.st Nutrient limitation, including that of carbon, nitrogen, or phosphate, often serves as a trigger to initiate secondary metabolism. mdpi.com

| Regulatory Factor | General Effect on Streptomyces Secondary Metabolism |

| High Glucose Concentration | Represses the expression of many secondary metabolite biosynthetic genes. nih.govfrontiersin.orgsci-hub.st |

| Nutrient Limitation (Carbon, Nitrogen, Phosphate) | Often induces the onset of secondary metabolite production. mdpi.com |

| Growth Phase | Production is typically highest during the stationary phase of growth. |

The biosynthesis of secondary metabolites in Streptomyces is intrinsically linked to the organism's life cycle, which includes vegetative growth of a substrate mycelium followed by morphological differentiation. The transition from primary to secondary metabolism usually coincides with the shift from the rapid logarithmic growth phase to the stationary phase. mdpi.com During the stationary phase, when nutrient levels become limiting and cell proliferation slows, the metabolic machinery switches towards the production of secondary metabolites like antibiotics and other bioactive compounds. mdpi.com The isolation of this compound from the culture broth of Streptomyces sp. AS-9 suggests its production follows this typical pattern, being synthesized and secreted during the later stages of fermentation. nih.govjst.go.jpasm.org

Carbon Catabolite Regulation and Nutrient Influence on Secondary Metabolism

Ecological and Evolutionary Significance of this compound for the Producer Organism

The ecological and evolutionary significance of this compound for the producing organism, Streptomyces sp. AS-9, has not been extensively studied, and specific research on this topic is limited. However, based on its known biological activities, a putative role in the complex microbial environment can be inferred. The production of secondary metabolites like this compound is a key evolutionary strategy for Streptomyces to survive and compete in their natural soil habitats.

Role in Interspecies Antagonism and Communication

While direct studies on the role of this compound in interspecies antagonism and communication are not available in the reviewed scientific literature, its known biological activities provide a basis for hypothesizing its ecological function. This compound has been identified as an inhibitor of heat-induced heat shock protein (HSP) gene expression. medicinacomplementar.com.brnih.govnih.gov The heat shock response is a highly conserved cellular defense mechanism against various environmental stresses, not limited to heat, but also including exposure to toxins, oxidative stress, and nutrient deprivation. nih.gov By inhibiting this crucial stress response in competing microorganisms, Streptomyces sp. AS-9 could gain a competitive advantage.

Research has shown that this compound exhibits antibacterial activity against several Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus strains. researchgate.netjst.go.jp This antagonistic action is likely linked to its ability to disrupt the cellular stress response in these bacteria, rendering them more susceptible to environmental challenges. The inhibition of HSPs can lead to the accumulation of misfolded proteins, ultimately triggering cell death.

Furthermore, this compound has demonstrated moderate cytotoxic activities against various neoplastic cell lines, with IC50 values ranging from 2.6 to 19.5 μM. nsf.gov While this is primarily of interest in cancer research, it underscores the compound's ability to interfere with fundamental cellular processes, a trait that could be leveraged for antagonism in its natural microbial community. The production of such a compound could serve as a chemical weapon to inhibit the growth of or kill competing microbes, thereby securing resources and niche space for Streptomyces sp. AS-9.

The role of this compound in microbial communication is less clear. However, it is known that secondary metabolites can act as signaling molecules in microbial communities. It is plausible that this compound, in addition to its antagonistic properties, could function as a signaling molecule, although this remains a speculative area requiring further investigation.

Table 1: Documented Biological Activities of this compound

| Activity | Target/Assay | Organism/Cell Line | Concentration/Effect | Reference(s) |

| Inhibition of HSP Gene Expression | Heat-induced hsp70B promoter-driven luciferase | Chinese hamster ovary (CHO) cells | IC50: 7.0 μM | nsf.gov |

| Inhibition of HSP Synthesis | Heat-induced synthesis of hsp72/73, hsp90, and hsp110 | Not specified | Inhibitory activity observed | researchgate.netjst.go.jp |

| Cytotoxic Activity | Various neoplastic cell lines | Human cancer cell lines | IC50: 2.6–19.5 μM | nsf.gov |

| Antibacterial Activity | Growth inhibition | Micrococcus luteus | Active | researchgate.netjst.go.jp |

| Antibacterial Activity | Growth inhibition | Bacillus subtilis | Active | researchgate.netjst.go.jp |

| Antibacterial Activity | Growth inhibition | Staphylococcus aureus | Active | researchgate.netjst.go.jp |

Contribution to Self-Protective Mechanisms in Microbial Environments

The production of a potent bioactive compound like this compound necessitates a self-protective mechanism within Streptomyces sp. AS-9 to avoid suicide. While the specific self-resistance mechanism for this compound has not been elucidated, general strategies employed by Streptomyces for self-protection against their own antibiotics offer plausible hypotheses. nih.govnih.gov

One common mechanism is the modification of the antibiotic's target. nih.gov In the case of this compound, which inhibits the heat shock response, likely through the transcription factor HSF1, Streptomyces sp. AS-9 may possess a mutated form of HSF1 or a related regulatory protein that is insensitive to this compound. This would allow the producer to maintain a normal stress response even in the presence of its own secondary metabolite. For instance, the producer of the Hsp90 inhibitor geldanamycin, Streptomyces hygroscopicus, has an Hsp90 protein with altered amino acids in the inhibitor-binding site, conferring resistance. researchgate.net

Another prevalent self-resistance strategy in Streptomyces is the active efflux of the produced antibiotic. nih.gov The biosynthetic gene cluster for this compound may also contain genes encoding for efflux pumps that actively transport the compound out of the cell, maintaining a low intracellular concentration that is non-toxic to the producer.

A third possibility involves enzymatic inactivation of the compound within the producer's cytoplasm. However, this is less likely for a compound intended to be active in the extracellular environment.

The evolution of such self-protective measures is intrinsically linked to the evolution of the biosynthetic pathway for this compound, ensuring that the producing organism can survive and benefit from its production. The high energetic cost of producing complex secondary metabolites suggests that they offer a significant evolutionary advantage, which would only be realized if coupled with an effective self-resistance mechanism.

Advanced Research Methodologies Applied to Stresgenin B

High-Throughput Screening Assays for HSF1/HSP Modulators

High-throughput screening (HTS) has been instrumental in identifying and characterizing modulators of the Heat Shock Factor 1 (HSF1) and Heat Shock Protein (HSP) pathways. These assays allow for the rapid screening of large compound libraries to find molecules like Stresgenin B that can interfere with the cellular stress response. nih.govijbs.com

Reporter Gene Assays (e.g., Luciferase Reporter-Gene Expression)

A primary method for identifying inhibitors of the heat shock response is the reporter gene assay. This compound was identified as an inhibitor of heat-induced gene expression using a luciferase reporter-gene system. jst.go.jpnih.gov In this system, the promoter region of a heat shock protein gene, such as the human hsp70B promoter, is linked to the gene for luciferase. jst.go.jpnih.gov When cells are subjected to heat stress, HSF1 is activated and binds to the promoter, driving the expression of luciferase.

The inhibitory activity of a compound is measured by its ability to reduce the amount of light produced by the luciferase enzyme. This compound was found to inhibit heat-induced luciferase activity with an IC₅₀ of 7.0 μM in Chinese hamster ovary (CHO) cells. nsf.gov This effect was more potent than its inhibition of dexamethasone-induced luciferase expression, indicating a degree of specificity for the heat shock pathway. nih.gov Notably, the inhibition was observed even when the cells were only exposed to this compound during the heat stress period. jst.go.jpnih.gov

Cell-Based Screening for Heat Shock Response Inhibition

Cell-based screening assays provide a more direct assessment of a compound's ability to inhibit the heat shock response within a cellular context. These assays often involve subjecting cells to a stressor, such as heat, and then measuring the levels of key heat shock proteins like HSP72/73, HSP90, and HSP110. jst.go.jpnih.gov

This compound was shown to inhibit the heat-induced synthesis of these specific HSPs, which in turn suppressed the development of thermotolerance in the cells. nih.gov This type of screening confirms that the effects observed in reporter gene assays translate to a functional inhibition of the heat shock response. The discovery of other HSF1 inhibitors, such as NZ28 and emunin, also utilized multi-step cell-based screens, starting with a high-throughput assay for inhibitors of HSP-mediated protein refolding followed by direct measurement of HSP70 induction. aacrjournals.org

Advanced Spectroscopic and Computational Techniques for Structural Analysis

The initial structural elucidation of this compound relied on a combination of spectroscopic methods. However, subsequent synthetic efforts and advanced analytical techniques revealed that the originally proposed structure was incorrect, highlighting the critical role of these methods in accurately defining complex natural products. nsf.govthieme-connect.comthieme-connect.com

Detailed NMR Assignments and 2D-NMR Spectroscopy

The initial structure of this compound was proposed based on data from UV, 1H NMR, 13C NMR, HMQC, HMBC, and NOESY spectroscopic experiments. jst.go.jpnih.govjst.go.jp These two-dimensional (2D) NMR techniques, such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for determining the connectivity of atoms within a molecule by showing correlations between protons and carbons. jst.go.jpnih.govjst.go.jp NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which helps to define the molecule's three-dimensional structure. jst.go.jpjst.go.jp

X-ray Crystallographic Analysis of Synthetic Material

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule. In the case of this compound, X-ray analysis was performed on the synthesized material corresponding to the originally proposed structure. nsf.govthieme-connect.com This analysis unambiguously confirmed the structure of the synthetic compound, which then allowed for a direct and definitive comparison with the spectroscopic data of the natural product. nsf.gov The confirmation that the synthetic material did not match the natural isolate was a key step in concluding that the initial structural assignment of this compound was incorrect. nsf.govthieme-connect.com

Computational Chemistry (DFT) for Conformational and Electronic Properties

To address the structural discrepancy, computational chemistry, specifically Density Functional Theory (DFT), was employed. pitt.edu DFT calculations can predict the NMR chemical shifts for a given molecular structure. pitt.edu By calculating the expected ¹H and ¹³C NMR spectra for various plausible structures of this compound, researchers could compare these predictions with the experimental data from the natural product. pitt.edu

This computational approach allowed for the evaluation of different constitutional isomers. nsf.gov While the calculations supported a new potential structure (CS5), it was noted that other isomers could not be entirely ruled out. nsf.gov This highlights how DFT is a valuable tool in conjunction with experimental data for elucidating the complex structures of natural products.

In vitro Cellular Assays for Mechanistic Investigations

In vitro cellular assays have been instrumental in elucidating the mechanisms of action of this compound. These studies have primarily focused on its effects on protein synthesis, thermotolerance, and cancer cell viability.

Protein Expression and Synthesis Studies (e.g., Western Blot for HSPs)

This compound, a compound isolated from the culture broth of Streptomyces sp. AS-9, has been identified as an inhibitor of heat-induced heat shock protein (HSP) gene expression. nih.gov Western blot analyses have been a key technique to observe this inhibitory effect. Studies have shown that this compound inhibits the heat-induced synthesis of several major HSPs, including HSP72/73, HSP90, and HSP110. nih.gov This inhibition of HSP synthesis is a critical aspect of its biological activity. nih.govmedicinacomplementar.com.br The mechanism involves the suppression of the heat shock response at the level of HSF activation, mRNA induction, and ultimately, the synthesis and accumulation of HSPs. nih.govmedicinacomplementar.com.br

The experimental procedure for such Western blot analyses typically involves lysing cells, separating cellular proteins by SDS-PAGE, and then transferring them to a nitrocellulose membrane. nih.govmedicinacomplementar.com.br The membrane is then incubated with specific antibodies against the HSPs of interest, such as anti-Hsp70 and anti-Hsp105, to detect their expression levels. nih.govmedicinacomplementar.com.br

Analysis of Thermotolerance Acquisition

A direct consequence of inhibiting HSP synthesis is the suppression of thermotolerance acquisition in cells. nih.govmedicinacomplementar.com.br Heat shock proteins play a crucial role in protecting cells from the damaging effects of heat and other stressors. By preventing the induction of these protective proteins, this compound renders cells more sensitive to heat. nih.govmedicinacomplementar.com.br

Research has demonstrated that this compound effectively suppresses the induction of thermotolerance in various neoplastic cell lines. nih.govmedicinacomplementar.com.br This effect is directly linked to its ability to inhibit the expression of HSPs. nih.govmedicinacomplementar.com.br The acquisition of thermotolerance is known to correlate with HSP expression across a wide range of organisms. nih.govmedicinacomplementar.com.br Therefore, by inhibiting HSP synthesis, this compound prevents cells from adapting to and surviving heat stress. This property has significant implications for its potential use in combination with hyperthermia cancer therapy. nih.govmedicinacomplementar.com.br

Cell Viability and Cytotoxicity Assays in Cancer Cell Lines

This compound has demonstrated moderate cytotoxic activities against several cancer cell lines. nih.govnsf.govnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported to be in the micromolar range for various neoplastic cell lines. nsf.govnih.gov For instance, IC50 values ranging from 2.6 to 19.5 μM have been observed. nsf.gov

The cytotoxicity of this compound is thought to be directly correlated with its inhibition of HSP70B. nsf.gov The compound was found to inhibit the heat-induced gene expression of the human HSP70B promoter-driven luciferase in Chinese hamster ovary cells with an IC50 of 7.0 μM. nsf.gov This suggests that its ability to kill cancer cells is linked to its primary mechanism of action, which is the suppression of the heat shock response. nsf.gov Notably, this compound has been reported to be 4.9 times more potent than quercetin (B1663063), another known inhibitor of HSPs. nih.gov

Table 1: Summary of In Vitro Effects of this compound

| Assay Type | Key Findings | Affected Cell Lines | Reported IC50 Values |

|---|---|---|---|

| Protein Expression (Western Blot) | Inhibition of heat-induced synthesis of HSP72/73, HSP90, and HSP110. nih.govnih.govmedicinacomplementar.com.br | Neoplastic cell lines. nih.govmedicinacomplementar.com.br | Not applicable |

| Thermotolerance Acquisition | Suppression of the induction of thermotolerance. nih.govnih.govmedicinacomplementar.com.br | Several neoplastic cell lines. nih.govmedicinacomplementar.com.br | Not applicable |

| Cell Viability/Cytotoxicity | Moderate cytotoxic activity. nih.govnsf.govnih.gov | Various cancer cell lines. nsf.govthieme-connect.com | 2.6 - 19.5 μM nsf.gov |

Bioinformatic and Genomic Approaches to Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound has been approached through advanced bioinformatic and genomic methodologies, primarily focusing on the producing organism, Streptomyces.

Genome Mining for Putative Biosynthetic Gene Clusters in Streptomyces

Streptomyces species are renowned for their ability to produce a vast array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. researchgate.netresearchgate.net Their genomes are rich in biosynthetic gene clusters (BGCs), which are groups of genes responsible for the production of these metabolites. researchgate.netjmicrobiol.or.kr Genome mining is a powerful in silico approach that allows researchers to identify and analyze these BGCs within the genomic data of Streptomyces strains. researchgate.netjmicrobiol.or.kr

Tools like antiSMASH are employed to scan the genomes of Streptomyces species to identify putative BGCs for various classes of natural products, such as polyketides, non-ribosomal peptides, and others. jmicrobiol.or.krfrontiersin.org This approach has revealed that Streptomyces genomes contain a significant number of uncharacterized or "silent" BGCs, representing a vast untapped potential for the discovery of new natural products. researchgate.netjmicrobiol.or.kr The identification of the BGC responsible for this compound production in Streptomyces sp. AS-9 would involve sequencing its genome and using these bioinformatic tools to locate the specific cluster of genes involved in its synthesis. nih.gov This process helps in understanding the enzymatic steps required for the assembly of the this compound molecule.

Future Research Perspectives on Stresgenin B

Elucidation of the Precise Molecular Target(s) and Downstream Signaling Pathways

A primary challenge in the study of Stresgenin B is that its precise molecular target remains uncharacterized. nih.govmit.edu It is known to inhibit the heat-induced expression of several key heat shock proteins, including hsp72/73, hsp90, and hsp110, at the level of gene expression. nih.gov This mode of action is distinct from many clinically studied HSP90 inhibitors that target the N-terminus of the protein, a mechanism known to trigger a counterproductive heat shock response (HSR). pitt.edu By potentially inhibiting the biosynthesis of HSPs, this compound might bypass this HSR, offering a different therapeutic approach. pitt.edunsf.gov

Initial studies in Chinese hamster ovary (CHO) cells indicated that this compound inhibits the activation of the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. nih.govaacrjournals.org However, the direct protein or pathway that this compound interacts with to prevent HSF1 activation is unknown. nih.gov Unlike other natural HSF1 inhibitors such as quercetin (B1663063), its mechanism does not appear to involve the inhibition of HSF1 phosphorylation. mit.edu

Future research must prioritize the identification of the direct binding partner(s) of this compound. Methodologies such as affinity chromatography with immobilized this compound analogs or cellular thermal shift assays (CETSA) could be employed to isolate and identify its molecular target(s) in non-human cellular models. Once a target is validated, subsequent investigations should map the downstream signaling pathways that are modulated, providing a clear mechanistic understanding of how it suppresses HSP gene expression.

Exploration of Structure-Activity Relationships of this compound and its Analogs in Cellular Models

This structural ambiguity means that meaningful structure-activity relationship (SAR) studies have not yet been possible. A critical future endeavor is to first unequivocally confirm the correct structure of this compound. Following this confirmation, a focused medicinal chemistry program should be initiated to:

Synthesize a library of analogs based on the corrected scaffold.

Systematically modify different functional groups on the molecule.

Evaluate these analogs in cellular assays, such as the reporter gene assay used in its initial discovery, to determine which molecular features are essential for its inhibitory activity on HSP expression. nih.gov

These SAR studies will be instrumental in designing more potent and selective second-generation inhibitors and in developing chemical probes to better study its biological function.

Diversification of Biological Applications beyond HSP Inhibition

The initial report on this compound noted biological activities beyond the inhibition of HSPs. nih.gov These findings provide a foundation for exploring a wider range of therapeutic applications.

Expanded Antibacterial Spectrum: this compound demonstrated antibacterial activity against the Gram-positive bacteria Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov Future investigations should expand upon this initial screen to include a broader panel of pathogenic bacteria, including multidrug-resistant (MDR) strains. Mechanistic studies in non-human bacterial models could also determine if its antibacterial action is related to HSP inhibition or an entirely different mechanism.

Anti-inflammatory Mechanisms: The heat shock response and molecular chaperones are intricately linked with inflammatory signaling pathways. nih.govasm.org While this compound's anti-inflammatory potential has not been directly studied, its ability to modulate a key stress response pathway suggests it may have effects on inflammation. Future research in non-human cellular models of inflammation (e.g., macrophage cell lines stimulated with lipopolysaccharide) could be undertaken to assess its ability to modulate the production of pro-inflammatory cytokines and other inflammatory mediators.

Development of Novel Synthetic Routes to Access the Corrected this compound Structure and its Complex Analogs

The effort to synthesize the originally proposed structure of this compound was a complex undertaking that ultimately proved the structure incorrect. nih.gov This synthetic journey featured several key chemical transformations, including a diastereoselective cyanation to create the challenging α-amido dioxolane core and late-stage reactions like the Meyer-Schuster rearrangement or Peterson olefination to install the exocyclic double bond. nsf.govnih.govpitt.edu

The proposed corrected structure is more complex, presenting new synthetic challenges. pitt.edu A primary objective for synthetic organic chemists is to devise and execute a successful total synthesis of this revised target. pitt.edu This would serve two crucial purposes:

It would definitively confirm or deny the proposed structural revision.

It would establish a viable pathway for producing the material for biological testing.

Beyond the first successful synthesis, further research should focus on developing more efficient and scalable synthetic routes. This would be essential for producing the quantities of this compound and its complex analogs required for advanced preclinical studies, including the SAR and omics analyses outlined in this article.

Integration of Omics Data for Systems-Level Understanding of this compound's Biological Effects

To gain a comprehensive and unbiased view of this compound's impact on cellular function, the integration of "omics" technologies is essential. To date, no specific transcriptomic or proteomic studies on this compound have been published. Such approaches have proven powerful for globally analyzing cellular responses to stress, for instance in Bacillus subtilis, a bacterium susceptible to this compound. nih.govnih.govnih.gov

Future studies should apply these systems biology tools to non-human cellular models (e.g., CHO cells, yeast, or bacterial cells) treated with this compound:

Transcriptomics: Using techniques like RNA-sequencing, researchers can quantify the expression levels of all genes in response to the compound. This would reveal the full scope of transcriptional changes beyond the targeted HSP genes and could help identify the upstream signaling pathways involved.

Proteomics: Quantitative proteomics would provide a global snapshot of protein abundance changes following treatment. This could help identify downstream effector proteins and uncover unexpected off-target effects or additional mechanisms of action.

Integrating these large-scale datasets can provide a holistic picture of the cellular response to this compound, helping to generate new hypotheses about its mechanism of action and potentially uncovering novel therapeutic applications.

Q & A

How can researchers systematically identify knowledge gaps in existing literature on Stresgenin B to formulate novel research questions?

- Methodological Approach : Conduct a systematic review using academic databases (e.g., PubMed, Web of Science) with Boolean operators to refine searches (e.g., "this compound AND kinase inhibition NOT review"). Avoid overreliance on Google Scholar due to its lack of reproducibility and precision . Evaluate resource availability (time, funding, data accessibility) to ensure feasibility, as per research question design principles . Cross-reference findings with secondary data repositories (e.g., ChEMBL, PubChem) to identify understudied mechanisms or model systems .

Q. What experimental design principles are critical for initial investigations into this compound's molecular mechanisms in cellular models?

- Methodological Approach : Use dose-response matrices and time-course experiments to establish causality. Include negative controls (e.g., solvent-only treatments) and positive controls (known kinase inhibitors) to validate assay specificity. For hypothesis testing, align experimental parameters (e.g., cell line selection, treatment duration) with literature-derived baselines . Pre-test assays for signal-to-noise ratios to optimize detection thresholds .

Q. How should researchers address contradictory findings in published studies on this compound's efficacy across model organisms?

- Methodological Approach : Perform meta-analyses to quantify effect sizes across studies, adjusting for variables like dosage, administration routes, and genetic backgrounds. Apply sensitivity analyses to identify outliers or confounding factors (e.g., batch effects in cell cultures). Use the Cochrane Handbook’s risk-of-bias tool (ROB2) to assess study quality and heterogeneity .

Advanced Research Questions

Q. What orthogonal validation strategies are recommended to confirm this compound's target specificity in biochemical assays?

- Methodological Approach : Combine surface plasmon resonance (SPR) for binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling, and CRISPR-Cas9 knockout models to verify on-target effects. Cross-validate findings with proteome-wide affinity pull-down assays to detect off-target interactions .

Q. How can multi-omics data integration (transcriptomics, proteomics, metabolomics) be optimized to study system-level effects of this compound?

- Methodological Approach : Implement network pharmacology frameworks (e.g., weighted gene co-expression networks) to identify hub pathways. Use batch correction algorithms (e.g., ComBat) to harmonize multi-platform datasets. Validate predictions with functional enrichment analyses (e.g., GO, KEGG) and experimental follow-ups (e.g., siRNA silencing of top candidate genes) .

Q. What statistical frameworks are most robust for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Approach :

Apply four-parameter logistic (4PL) models to fit sigmoidal curves, using tools like GraphPad Prism or R’s

drcpackage. Assess model fit via Akaike Information Criterion (AIC) and residual plots. For heterogeneous responses, use mixed-effects models to account for inter-experiment variability .

Q. How should controlled experiments isolate this compound's primary pharmacological effects from off-target interactions?

- Methodological Approach : Employ counter-screening assays against unrelated targets (e.g., unrelated kinases, GPCRs). Use fluorescently labeled this compound analogs for live-cell imaging to track subcellular localization. Validate specificity via competitive inhibition with excess unlabeled compound .

Q. What analytical validation criteria are essential for quantifying this compound in complex biological matrices (e.g., plasma, tissue lysates)?

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Approach : Train random forest or graph neural network (GNN) models on curated bioactivity datasets (e.g., ChEMBL) to predict inhibitory potencies. Validate predictions with synthesis and testing of top-scoring virtual compounds. Use SHAP (SHapley Additive exPlanations) values to interpret feature contributions .

Q. What ethical considerations dominate translational studies involving this compound derivatives in preclinical models?

- Methodological Approach :

Submit protocols to Institutional Animal Care and Use Committees (IACUC) for review of endpoints (e.g., tumor burden reduction vs. toxicity). Adhere to ARRIVE guidelines for reporting in vivo experiments. For human-derived samples, ensure compliance with GDPR/HIPAA for de-identification and informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.